Product packaging for Glycolic acid, dicyclohexyl-(Cat. No.:CAS No. 6313-70-8)

Glycolic acid, dicyclohexyl-

Cat. No.: B055577
CAS No.: 6313-70-8
M. Wt: 240.34 g/mol
InChI Key: LZEAYFSRBRGLSF-UHFFFAOYSA-N
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Description

Glycolic acid, dicyclohexyl- is a useful research compound. Its molecular formula is C14H24O3 and its molecular weight is 240.34 g/mol. The purity is usually 95%.
The exact mass of the compound Glycolic acid, dicyclohexyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40177. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Glycolic acid, dicyclohexyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycolic acid, dicyclohexyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24O3 B055577 Glycolic acid, dicyclohexyl- CAS No. 6313-70-8

Properties

CAS No.

6313-70-8

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

2,2-dicyclohexyl-2-hydroxyacetic acid

InChI

InChI=1S/C14H24O3/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12,17H,1-10H2,(H,15,16)

InChI Key

LZEAYFSRBRGLSF-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(C2CCCCC2)(C(=O)O)O

Canonical SMILES

C1CCC(CC1)C(C2CCCCC2)(C(=O)O)O

Other CAS No.

6313-70-8

Origin of Product

United States

Synthetic Methodologies for Dicyclohexylglycolic Acid

Catalytic Reduction of Benzilic Acid Pathways

A principal and direct route to dicyclohexylglycolic acid involves the catalytic hydrogenation of benzilic acid (diphenylglycolic acid). This transformation targets the two phenyl rings of the starting material, reducing them to cyclohexyl rings while preserving the α-hydroxy carboxylic acid functional group. This process is a form of heterogeneous catalysis, relying on solid metal catalysts and high-pressure hydrogen gas.

Mechanistic Investigations of Reduction Processes

The mechanism for the catalytic hydrogenation of the aromatic rings in benzilic acid is analogous to the well-established mechanism for arene hydrogenation. The process occurs on the surface of a heterogeneous metal catalyst, typically a noble metal such as rhodium, ruthenium, or palladium dispersed on a high-surface-area support like activated carbon or alumina (B75360).

The reaction sequence can be summarized in the following key steps:

Adsorption: Both the benzilic acid substrate and molecular hydrogen are adsorbed onto the active sites of the metal catalyst surface. The aromatic rings of benzilic acid interact with the metal surface through their π-electron systems.

Hydrogen Dissociation: The adsorbed molecular hydrogen (H₂) undergoes dissociative chemisorption, breaking the H-H bond to form reactive atomic hydrogen species on the catalyst surface.

Stepwise Hydrogen Addition: The atomic hydrogen then adds sequentially to the carbons of the adsorbed aromatic rings. This process is stepwise, involving the formation of partially hydrogenated intermediates, such as cyclohexene (B86901) and cyclohexadiene derivatives, which remain adsorbed on the catalyst surface.

Desorption: Once both aromatic rings are fully saturated to form the dicyclohexyl structure, the final product, dicyclohexylglycolic acid, has a weaker affinity for the catalyst surface and desorbs, freeing the active site for the next catalytic cycle.

The preservation of the hydroxyl and carboxylic acid groups during this process is crucial and is generally achievable under controlled conditions, as these functional groups are less reactive towards hydrogenation than the aromatic rings under typical arene reduction conditions.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of the hydrogenation of benzilic acid to dicyclohexylglycolic acid are highly dependent on the optimization of several reaction parameters. The goal is to achieve complete saturation of the phenyl rings without causing hydrogenolysis (cleavage) of the C-O bond of the hydroxyl group.

Catalyst Selection: The choice of metal catalyst is paramount.

Rhodium (Rh): Often considered the most effective catalyst for the hydrogenation of aromatic rings under mild conditions. Rhodium on a carbon (Rh/C) or alumina (Rh/Al₂O₃) support is frequently used.

Ruthenium (Ru): Also highly active for arene hydrogenation and can be an effective alternative to rhodium. researchgate.netnih.govnih.gov Ruthenium on carbon (Ru/C) is a common choice. researchgate.netnih.govnih.gov

Palladium (Pd): While widely used for many hydrogenation reactions, palladium is generally less active for the saturation of aromatic rings compared to rhodium and ruthenium and may require more forcing conditions. researchgate.net

Reaction Conditions:

Hydrogen Pressure: High pressures of hydrogen gas are required to favor the hydrogenation equilibrium and ensure a sufficient concentration of dissolved hydrogen. Pressures typically range from atmospheric to over 100 bar.

Temperature: Elevated temperatures increase the reaction rate but can also promote side reactions like hydrogenolysis. A careful balance must be struck, with typical temperatures ranging from room temperature to 150°C.

Solvent: The choice of solvent is important for dissolving the starting material and facilitating its interaction with the solid catalyst. Alcohols (e.g., ethanol, methanol) or acetic acid are common solvents for this type of reduction.

Catalyst Support: The support material (e.g., activated carbon, alumina) can influence the activity and stability of the metal catalyst.

The table below summarizes typical conditions used for the analogous hydrogenation of aromatic carboxylic acids, providing a framework for the optimization of benzilic acid reduction.

Aromatic Acid SubstrateCatalystSolventTemperature (°C)Pressure (bar H₂)Yield (%)
Terephthalic Acid5% Pd/CWater18070>95
Phthalic Acid5% Ru/CWater18070High
Benzoic Acid5% Rh/Al₂O₃Ethanol5030>99
Benzilic Acid (Proposed)5% Rh/CAcetic Acid60-10050-80Expected High

Alternative Synthetic Approaches and Precursors

Besides the direct reduction of benzilic acid, dicyclohexylglycolic acid can be synthesized from precursors that already contain the dicyclohexyl framework. These methods build the α-hydroxy carboxylic acid moiety onto a C13 skeleton.

Approaches Involving Dicyclohexyl Ketone Derivatives

A versatile precursor for the synthesis of dicyclohexylglycolic acid is dicyclohexyl ketone. google.comgoogle.commedchemexpress.com This approach typically involves a two-step sequence: cyanohydrin formation followed by hydrolysis.

Cyanohydrin Formation: Dicyclohexyl ketone is reacted with a source of cyanide, typically hydrogen cyanide (HCN) or a salt such as sodium cyanide (NaCN) or potassium cyanide (KCN) followed by acidification, to form dicyclohexylglycolic acid cyanohydrin. This reaction involves the nucleophilic addition of the cyanide ion to the electrophilic carbonyl carbon of the ketone.

Hydrolysis of the Cyanohydrin: The nitrile group (-CN) of the cyanohydrin intermediate is then hydrolyzed to a carboxylic acid. sealordhotels.com This hydrolysis can be performed under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Heating the cyanohydrin with an aqueous acid (e.g., HCl or H₂SO₄) protonates the nitrogen atom, making the carbon more susceptible to nucleophilic attack by water. This leads to the formation of a carboxylic acid and an ammonium (B1175870) salt. sealordhotels.com

Base-Catalyzed Hydrolysis: Alternatively, heating with an aqueous base (e.g., NaOH) results in the formation of a carboxylate salt and ammonia. A subsequent acidification step is required to protonate the carboxylate and yield the final dicyclohexylglycolic acid. sealordhotels.com

This route is advantageous as dicyclohexyl ketone can be prepared from relatively inexpensive starting materials like hexahydrobenzoic acid. google.com

Ester Hydrolysis and Carboxylic Acid Derivatization Routes

In many synthetic sequences, carboxylic acids are protected as esters to prevent unwanted side reactions. Dicyclohexylglycolic acid can therefore be prepared as the final step in a longer synthesis via the hydrolysis of a corresponding ester, such as methyl or ethyl dicyclohexylglycolate.

The most common method for this transformation is saponification, which involves heating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a mixture of water and an organic cosolvent like methanol (B129727) or ethanol.

The mechanism involves the nucleophilic acyl substitution, where a hydroxide ion attacks the ester's carbonyl carbon. This results in the formation of an alcohol (e.g., methanol or ethanol) and the sodium or potassium salt of dicyclohexylglycolic acid. The final free acid is then liberated by adding a strong acid (e.g., HCl) to the reaction mixture, which protonates the carboxylate salt. This method is typically high-yielding and results in a product that can be easily purified by precipitation or extraction.

The table below outlines the general conditions for this hydrolysis step.

Ester SubstrateReagentSolvent SystemConditionProduct after Acidification
Methyl DicyclohexylglycolateSodium Hydroxide (NaOH)Methanol / WaterRefluxDicyclohexylglycolic Acid
Ethyl DicyclohexylglycolatePotassium Hydroxide (KOH)Ethanol / WaterRefluxDicyclohexylglycolic Acid

Chemical Reactivity and Transformations of Dicyclohexylglycolic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid moiety (-COOH) is a versatile functional group that readily undergoes nucleophilic acyl substitution, allowing for the synthesis of esters, amides, and acid halides.

Esterification of dicyclohexylglycolic acid can be achieved through various methods, including the classic Fischer esterification with an alcohol in the presence of an acid catalyst. acs.orgwikipedia.org However, due to the steric hindrance around the carboxyl group, methods employing activating agents are often more efficient. allen.in The reaction involves the substitution of the hydroxyl part of the carboxylic acid with an alkoxy group (-OR') from an alcohol.

Notable ester derivatives include those formed with simple alcohols like methanol (B129727) and isopropanol. fishersci.nl The synthesis of amino esters, which are of pharmacological interest, is a key transformation of dicyclohexylglycolic acid. acs.org

The synthesis of amino esters, such as the 2-diethylaminoethyl ester of dicyclohexylglycolic acid, is a significant area of study. acs.org A common synthetic route involves the reaction of the carboxylic acid with an amino alcohol, like 2-diethylaminoethanol. Given the likely need to activate the sterically hindered carboxylic acid, coupling agents are often employed.

Alternatively, the synthesis can proceed via the reaction of an acid chloride with the amino alcohol. Another pathway involves reacting the sodium salt of dicyclohexylglycolic acid with 2-(diethylamino)ethyl chloride. The hydrochloride salt of the resulting amino ester is often the final isolated product. sciencemadness.orgmdpi.com

Table 1: Synthesis of 2-diethylaminoethyl dicyclohexylglycolate

Reactant 1 Reactant 2 Common Method Product
Dicyclohexylglycolic acid 2-diethylaminoethanol DCC or other coupling agent 2-(diethylamino)ethyl dicyclohexylglycolate
Dicyclohexylglycolyl chloride 2-diethylaminoethanol Base (e.g., pyridine) 2-(diethylamino)ethyl dicyclohexylglycolate
Sodium dicyclohexylglycolate 2-(diethylamino)ethyl chloride Nucleophilic substitution 2-(diethylamino)ethyl dicyclohexylglycolate

The mechanism of esterification depends on the chosen method.

Fischer Esterification : In this acid-catalyzed equilibrium reaction, the carboxylic acid is protonated by a strong acid catalyst (e.g., H₂SO₄), making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a water molecule is eliminated, and the ester is formed. ontosight.ai To drive the equilibrium towards the product side, water is typically removed as it is formed.

Steglich Esterification : For sterically hindered acids like dicyclohexylglycolic acid, the use of N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent, often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is highly effective. allen.in The mechanism involves the carboxylic acid adding to the DCC to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group. The alcohol then attacks the carbonyl carbon of this activated intermediate, and the dicyclohexylurea (DCU) byproduct precipitates from the solution, driving the reaction to completion. chemistrysteps.com

The conversion of dicyclohexylglycolic acid into its corresponding amides is another key transformation of the carboxyl group. acs.org Direct reaction with an amine is generally difficult because the basic amine will deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. chemistrysteps.comdss.go.th Therefore, these reactions almost always require the use of a coupling agent to activate the carboxylic acid. rasayanjournal.co.inresearchgate.net

Reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used. allen.inchemistrysteps.com The process is mechanistically similar to the Steglich esterification, where the carboxylic acid is activated by the coupling agent to form an O-acylisourea intermediate. This activated species is then readily attacked by the amine nucleophile to form the amide bond, with the urea (B33335) derivative as a byproduct. chemistrysteps.com A variety of primary and secondary amines can be used to generate the corresponding primary, secondary, or tertiary amides. allen.in

Table 2: Common Coupling Agents for Amidation

Coupling Agent Full Name Byproduct
DCC N,N'-Dicyclohexylcarbodiimide Dicyclohexylurea (DCU)
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Water-soluble urea derivative
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate Tetramethylurea

Dicyclohexylglycolic acid can be converted into its corresponding acid chloride, dicyclohexylglycolyl chloride. Acid chlorides are highly reactive carboxylic acid derivatives and serve as versatile intermediates for the synthesis of esters and amides. sciencemadness.org The most common reagent for this transformation is thionyl chloride (SOCl₂). chemistrysteps.comresearchgate.net

The reaction involves the hydroxyl group of the carboxylic acid attacking the sulfur atom of thionyl chloride. A chloride ion is expelled, which then attacks the carbonyl carbon in a nucleophilic acyl substitution. The intermediate collapses, releasing the acid chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which drives the reaction to completion. chemistrysteps.comdss.go.th A potential complication in the case of dicyclohexylglycolic acid is the presence of the tertiary hydroxyl group, which can also react with thionyl chloride. organic-chemistry.org However, reacting the salt of the carboxylic acid (e.g., sodium dicyclohexylglycolate) with thionyl chloride can sometimes lead to a cleaner reaction at lower temperatures. mdpi.com

Esterification Reactions and Ester Derivatives

Reactions of the Hydroxyl Group

The tertiary hydroxyl group in dicyclohexylglycolic acid exhibits reactivity typical of alcohols, although it is sterically hindered by the adjacent cyclohexyl groups. core.ac.uk Key reactions include dehydration and oxidation.

Dehydration of the tertiary alcohol can be induced by strong acids like sulfuric or phosphoric acid, typically with heating. libretexts.orgchemguide.co.uk This elimination reaction would lead to the formation of an alkene. The mechanism proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a tertiary carbocation. A base then removes a proton from an adjacent carbon to form a double bond. libretexts.org

Oxidation of the tertiary hydroxyl group is generally not possible under standard conditions without breaking carbon-carbon bonds. Tertiary alcohols are resistant to oxidation by common reagents like chromates or permanganates because they lack a hydrogen atom on the α-carbon. ontosight.ai However, under more forceful conditions, oxidation can occur, potentially leading to cleavage of the molecule. The oxidation of analogous α-hydroxy esters, such as mandelic acid esters, to α-keto esters has been achieved using specific catalytic systems, suggesting that similar transformations might be possible for dicyclohexylglycolic acid derivatives under the right conditions. researchgate.net

Derivatives of Dicyclohexylglycolic Acid

Ester Derivatives: Synthesis and Structural Diversity

The synthesis of ester derivatives of dicyclohexylglycolic acid is a cornerstone of its chemical modification. These esters are typically prepared through the reaction of dicyclohexylglycolic acid with an alcohol in the presence of a catalyst or a coupling agent. The choice of synthetic method often depends on the nature of the alcohol and the desired purity of the final product.

One of the most effective methods for synthesizing these esters is the Steglich esterification . This method is particularly advantageous as it proceeds under mild conditions, making it suitable for alcohols that may be sensitive to harsher reaction environments. The reaction involves the use of a carbodiimide, such as dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgnih.gov The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org The alcohol then attacks this intermediate, leading to the formation of the ester and dicyclohexylurea (DCU), a stable byproduct that can be easily removed by filtration. orgsyn.org

The structural diversity of the resulting ester derivatives is vast and is primarily determined by the alcohol used in the synthesis. A wide array of alcohols, including simple primary and secondary aliphatic alcohols, as well as more complex structures like benzylic and allylic alcohols and phenols, can be employed. nih.gov This versatility allows for the creation of a broad spectrum of esters with tailored physical and chemical properties.

Alcohol Type Esterification Method Key Reagents Significance
Primary AlcoholsSteglich EsterificationDCC, DMAPHigh yields and mild conditions.
Secondary AlcoholsSteglich EsterificationDCC, DMAPOvercomes steric hindrance.
Tertiary AlcoholsModified Steglich EsterificationEDC, DMAPSuitable for acid-labile alcohols. nih.gov
PhenolsAcid Chloride RouteThionyl Chloride, PyridineUseful for less reactive aromatic alcohols.

Another synthetic route involves the conversion of dicyclohexylglycolic acid to its acid chloride, typically using thionyl chloride or oxalyl chloride. The resulting highly reactive acid chloride can then be reacted with an alcohol to form the corresponding ester. This method is particularly useful for less reactive alcohols.

Amide Derivatives: Synthesis and Structural Diversity

Amide derivatives of dicyclohexylglycolic acid represent another significant class of compounds with diverse potential applications. The synthesis of these amides is generally achieved by reacting dicyclohexylglycolic acid with a primary or secondary amine.

Similar to ester synthesis, the use of coupling agents is a common and effective strategy for amide formation. Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent that facilitates the formation of an amide bond under mild conditions. khanacademy.orgyoutube.com In this process, the carboxylic acid is activated by DCC, forming the O-acylisourea intermediate, which is then readily attacked by the amine to yield the desired amide and dicyclohexylurea. organic-chemistry.org This method is known for its high efficiency and broad applicability to a wide range of amines. youtube.com

The structural diversity of the amide derivatives is dictated by the choice of the amine. A vast array of primary and secondary amines, including simple alkylamines, anilines, and more complex chiral amines, can be utilized. This allows for the synthesis of a wide variety of amides with different steric and electronic properties. The reaction conditions can be optimized to accommodate the reactivity of the specific amine being used. nih.gov

Amine Type Amidation Method Key Reagents Product Class
Primary AlkylaminesDCC CouplingDCCN-Alkyl Dicyclohexylglycolamides
Secondary AlkylaminesDCC CouplingDCCN,N-Dialkyl Dicyclohexylglycolamides
AnilinesAcid Chloride MethodThionyl Chloride, AmineN-Aryl Dicyclohexylglycolamides
Amino Acid EstersPeptide CouplingDCC, HOBtPeptidyl derivatives

For less reactive amines, the conversion of dicyclohexylglycolic acid to its acid chloride provides a more reactive intermediate for amidation. The acid chloride readily reacts with the amine, often in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct, to form the amide.

Quaternary Ammonium (B1175870) Salts Derived from Dicyclohexylglycolic Acid Esters

Quaternary ammonium salts derived from esters of dicyclohexylglycolic acid are a class of compounds characterized by a positively charged nitrogen atom. These salts are synthesized from ester derivatives that contain a tertiary amine functionality.

The primary synthetic route to these quaternary ammonium salts is the quaternization of a tertiary amine-containing ester of dicyclohexylglycolic acid. This is typically achieved by reacting the ester with an alkylating agent. Common alkylating agents include alkyl halides (such as methyl iodide or ethyl bromide) and alkyl sulfates (like dimethyl sulfate). patsnap.com

The reaction, known as the Menshutkin reaction, involves the nucleophilic attack of the tertiary amine on the alkylating agent. This results in the formation of a new carbon-nitrogen bond and the creation of a quaternary ammonium cation, with the counter-ion being the halide or sulfate from the alkylating agent. The reaction is often carried out in a polar solvent to facilitate the formation of the ionic product.

The structure of the resulting quaternary ammonium salt is determined by both the parent ester and the alkylating agent used. The dicyclohexylglycolic acid ester provides the core structure, while the alkylating agent introduces the fourth alkyl group to the nitrogen atom.

For example, if an ester of dicyclohexylglycolic acid containing a dimethylamino group is reacted with methyl iodide, the resulting product will be a trimethylammonium iodide salt. The bulky dicyclohexylglycolate moiety can influence the accessibility of the nitrogen atom to the alkylating agent, potentially affecting the reaction rate. The choice of the alkylating agent allows for the introduction of a variety of alkyl groups, leading to a diverse range of quaternary ammonium salts with different properties.

Parent Ester Moiety Alkylating Agent Quaternary Ammonium Cation Counter-ion
2-(Dimethylamino)ethyl dicyclohexylglycolateMethyl Iodide[2-(Dicyclohexylglycoloyloxy)ethyl]trimethylammoniumIodide
3-(Diethylamino)propyl dicyclohexylglycolateEthyl Bromide[3-(Dicyclohexylglycoloyloxy)propyl]triethylammoniumBromide
4-(Dipropylamino)butyl dicyclohexylglycolateDimethyl Sulfate[4-(Dicyclohexylglycoloyloxy)butyl]dimethylpropylammoniumMethyl Sulfate

Other Functionalized Derivatives

Beyond the primary classes of esters, amides, and their quaternary ammonium salts, dicyclohexylglycolic acid can be used to synthesize other functionalized derivatives. These modifications can be targeted at either the carboxylic acid group or the hydroxyl group of the glycolic acid backbone.

For instance, the hydroxyl group can be acylated to form a diester, where both the carboxylic acid and the hydroxyl group are esterified. This can be achieved by reacting an ester of dicyclohexylglycolic acid with an acid anhydride or an acyl chloride.

Furthermore, the carboxylic acid can be reduced to a primary alcohol, yielding a diol. This transformation opens up further avenues for derivatization, such as the formation of ethers or the synthesis of polyesters. The presence of the two cyclohexyl groups provides a sterically hindered environment that can lead to unique reactivity and selectivity in these functionalization reactions. The development of these novel derivatives continues to be an active area of research, driven by the potential for creating molecules with unique structural and functional properties.

Advanced Spectroscopic and Structural Characterization of Dicyclohexylglycolic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of dicyclohexylglycolic acid in solution. Both ¹H and ¹³C NMR provide direct evidence for the carbon skeleton and the attached functional groups. ucl.ac.uknih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum of dicyclohexylglycolic acid displays signals characteristic of its distinct proton environments. The numerous protons on the two cyclohexyl rings typically appear as a series of complex, overlapping multiplets in the upfield region, generally between 1.0 and 2.0 ppm. The proton of the hydroxyl group (-OH) usually presents as a broad singlet, the chemical shift of which can be sensitive to concentration, solvent, and temperature. The most downfield signal belongs to the acidic proton of the carboxylic acid (-COOH), which is highly deshielded and appears as a very broad singlet in the 10-12 ppm region, a distinctive feature for carboxylic acids. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, clearly resolving each carbon environment. The carbons of the cyclohexyl rings resonate in the aliphatic region, typically between 25 and 45 ppm. A key signal is that of the quaternary α-carbon, which is bonded to both cyclohexyl rings, the hydroxyl group, and the carboxyl group; its chemical shift is influenced by these varied substituents. The carbonyl carbon of the carboxylic acid group is significantly deshielded and appears in the characteristic region for such carbons, generally between 170 and 180 ppm. ucl.ac.uk The non-destructive nature of NMR allows for qualitative and quantitative analysis of lipid molecules and their derivatives in complex mixtures. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Dicyclohexylglycolic Acid

Atom Nucleus Predicted Chemical Shift (ppm) Description
Cyclohexyl Protons¹H1.0 - 2.0Complex multiplets
Hydroxyl Proton (-OH)¹HVariable (Broad Singlet)Shift is dependent on concentration and H-bonding
Carboxylic Acid Proton (-COOH)¹H10.0 - 12.0Very broad singlet, highly deshielded
Cyclohexyl Carbons¹³C25 - 45Multiple signals in the aliphatic region
Quaternary α-Carbon¹³C75 - 85C(OH)(COOH)
Carbonyl Carbon (-C=O)¹³C170 - 180Carboxylic acid carbonyl

Mass Spectrometry (MS) Analysis Techniques

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and probing the fragmentation patterns of dicyclohexylglycolic acid and its derivatives, such as esters. chromatographyonline.com The choice of ionization technique, primarily Electrospray Ionization (ESI) or Electron Ionization (EI), dictates the nature of the resulting mass spectrum.

Electrospray Ionization (ESI): As a soft ionization technique, ESI is particularly well-suited for analyzing dicyclohexylglycolic acid without causing extensive fragmentation. stackexchange.com In negative ion mode, the molecule readily loses a proton to form the deprotonated molecule, [M-H]⁻, which would be observed at an m/z corresponding to its molecular weight minus one. theanalyticalscientist.com In positive ion mode, adduct formation is common, leading to ions such as [M+Na]⁺ or [M+K]⁺. ESI is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. nih.gov

Electron Ionization (EI): EI is a hard ionization technique that imparts significant energy to the molecule, leading to predictable and reproducible fragmentation patterns that serve as a molecular fingerprint. mdpi.comnih.gov For dicyclohexylglycolic acid, the molecular ion peak [M]⁺ may be weak or absent. Common fragmentation pathways would include the loss of small, stable neutral molecules such as water (H₂O) from the hydroxyl group, carbon dioxide (CO₂) from the carboxylic acid moiety, and the loss of one of the cyclohexyl rings. Tandem mass spectrometry (MS/MS) can be used to further fragment specific ions, providing more detailed structural information. polyu.edu.hk

Table 2: Expected Mass Spectrometry Fragments for Dicyclohexylglycolic Acid

Ionization Mode Expected Ion / Fragment Description
ESI (Negative)[M-H]⁻Deprotonated molecule
ESI (Positive)[M+Na]⁺Sodium adduct of the molecule
EI[M-H₂O]⁺Loss of water
EI[M-COOH]⁺Loss of the carboxyl group
EI[M-C₆H₁₁]⁺Loss of a cyclohexyl radical

Vibrational Spectroscopy (IR, Raman) Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in dicyclohexylglycolic acid. mt.com These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of dicyclohexylglycolic acid is dominated by absorptions from its polar functional groups. photothermal.com A key feature is the extremely broad O-H stretching band of the carboxylic acid, which appears from approximately 2500 to 3300 cm⁻¹. This broadening is a result of strong intermolecular hydrogen bonding that leads to the formation of dimers in the solid state and in concentrated solutions. libretexts.org The C=O stretching vibration of the carbonyl group in this dimer gives rise to a strong, sharp absorption band around 1710 cm⁻¹. The alcoholic O-H stretch is typically observed as a sharper band around 3500 cm⁻¹, although it can also be broadened by hydrogen bonding. The aliphatic C-H stretching vibrations of the cyclohexyl rings are found just below 3000 cm⁻¹. frontiersin.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar O-H and C=O bonds that are strong in the IR spectrum are often weaker in the Raman spectrum, the non-polar C-C and C-H bonds of the cyclohexyl rings produce strong Raman signals. spectroscopyonline.comnih.gov This makes Raman spectroscopy particularly useful for analyzing the hydrocarbon framework of the molecule. Low-frequency modes in the Raman spectrum can also provide information about the crystal lattice structure. nih.gov

Table 3: Characteristic Vibrational Frequencies for Dicyclohexylglycolic Acid

Vibrational Mode Technique Typical Wavenumber (cm⁻¹) Intensity
O-H Stretch (Alcohol)IR~3500Medium, Sharp
C-H Stretch (Aliphatic)IR, Raman2850 - 2960Strong
O-H Stretch (Carboxylic Acid)IR2500 - 3300Very Strong, Broad
C=O Stretch (Carboxylic Acid)IR~1710Strong, Sharp
C-O StretchIR1210 - 1320Medium

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. d-nb.inforesearchgate.net This technique can reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Table 4: Crystallographic Data Insights for Ethyl Dicyclohexylglycolate

Structural Feature Observation Reference
Cyclohexyl Ring ConformationChair researchgate.net
Intermolecular ForcesIntramolecular hydrogen bonds are present in the crystal structure. researchgate.net

Chiral Analysis and Enantiomeric Purity Determination

The alpha-carbon of dicyclohexylglycolic acid is a stereocenter, as it is bonded to four different groups (two cyclohexyl groups, a hydroxyl group, and a carboxyl group). This means the molecule is chiral and exists as a pair of non-superimposable mirror images called enantiomers. The separation and quantification of these enantiomers are critical in many applications.

The most common and effective method for separating the enantiomers of chiral acids is high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). mdpi.com CSPs create a chiral environment within the column, causing the two enantiomers to interact differently and thus elute at different times. youtube.com For acidic compounds, anion-exchange type CSPs, such as those based on quinine (B1679958) or quinidine (B1679956) derivatives, are often employed. chiraltech.com The separation mechanism involves ionic interactions between the deprotonated acid and the positively charged selector on the CSP, supplemented by other interactions like hydrogen bonding and steric effects. tsijournals.com By comparing the peak areas of the separated enantiomers in the resulting chromatogram, the enantiomeric excess (ee) or enantiomeric purity of a sample can be accurately determined. nih.gov

Computational and Theoretical Chemistry Studies of Dicyclohexylglycolic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of a molecule. chimicatechnoacta.ru Methods like Density Functional Theory (DFT) and other ab initio techniques are commonly employed for this purpose. aps.orgnih.gov

For dicyclohexylglycolic acid, these calculations would provide fundamental information about its stability and electronic properties. Key parameters that would be determined include:

Optimized Geometry: The three-dimensional arrangement of atoms with the lowest energy.

Molecular Orbital Energies: The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. mdpi.com

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-poor, which is essential for predicting how the molecule will interact with other chemical species.

Thermochemical Data: Properties such as the heat of formation, Gibbs free energy, and entropy can be calculated, providing a basis for understanding the thermodynamics of reactions involving dicyclohexylglycolic acid.

Hypothetical Data Table for Quantum Chemical Calculations of Dicyclohexylglycolic Acid

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

ParameterHypothetical ValueSignificance
Total Energy -X HartreeIndicates the overall stability of the molecule.
HOMO Energy -Y eVRelates to the molecule's ability to donate electrons.
LUMO Energy +Z eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap (Y+Z) eVA larger gap suggests higher kinetic stability. chimicatechnoacta.ru
Dipole Moment D DebyeMeasures the overall polarity of the molecule.

Molecular Dynamics Simulations of Conformational Space

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. glycoforum.gr.jp By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of a molecule's dynamic behavior. nih.gov

For a flexible molecule like dicyclohexylglycolic acid, with its two cyclohexyl rings and rotatable bonds, MD simulations would be invaluable for exploring its conformational space. Key insights from such simulations would include:

Conformational Isomers: Identification of the different stable three-dimensional arrangements (conformers) of the molecule and their relative populations.

Dihedral Angle Distributions: Analysis of the rotation around key single bonds, which would reveal the preferred orientations of the cyclohexyl and glycolic acid moieties.

Radius of Gyration: This parameter provides a measure of the molecule's compactness over time. biorxiv.org

Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the environment influences the conformational preferences of dicyclohexylglycolic acid.

Hypothetical Data Table for Conformational Analysis from MD Simulations of Dicyclohexylglycolic Acid

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Conformational ParameterHypothetical ObservationImplication
Major Conformer Population 65%The most likely three-dimensional shape of the molecule.
Key Dihedral Angle (C-C-C-C) Predominantly gauche and antiDefines the orientation of the cyclohexyl rings.
Average Radius of Gyration R ÅIndicates the average size of the molecule in solution.
Intramolecular Hydrogen Bonds Present between hydroxyl and carboxyl groupsCan significantly influence the preferred conformation.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the step-by-step mechanism of a chemical reaction, including the identification of high-energy transition states. ims.ac.jp This is crucial for understanding reaction rates and selectivity.

For dicyclohexylglycolic acid, one could model various reactions, such as its esterification, oxidation, or decomposition. Such studies would involve:

Locating Transition States: Identifying the geometry of the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction. nih.gov

Reaction Energy Profile: Plotting the energy of the system as it progresses from reactants to products, passing through any intermediates and transition states.

Kinetic Isotope Effects: Computationally predicting how isotopic substitution at different positions in the molecule would affect the reaction rate, providing detailed insight into the bonding changes at the transition state.

Hypothetical Data Table for a Reaction Pathway Analysis of Dicyclohexylglycolic Acid Esterification

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

ParameterHypothetical Value (kcal/mol)Significance
Activation Energy (Forward) +Ea_fwdThe energy barrier for the esterification reaction.
Activation Energy (Reverse) +Ea_revThe energy barrier for the hydrolysis of the ester.
Reaction Enthalpy (ΔH) -ΔHIndicates whether the reaction is exothermic or endothermic.
Transition State Vibrational Frequency iν cm⁻¹ (imaginary)Confirms the identified structure is a true transition state.

Structure-Reactivity Relationships from Computational Data

By systematically modifying the structure of dicyclohexylglycolic acid (e.g., by adding substituents to the cyclohexyl rings) and calculating the resulting changes in its properties, one can establish quantitative structure-reactivity relationships (QSAR). nih.gov These relationships are valuable for predicting the behavior of new, related compounds without the need for further experiments or complex calculations.

A computational QSAR study on dicyclohexylglycolic acid derivatives could involve:

Descriptor Calculation: Computing a range of electronic (e.g., partial charges, orbital energies) and steric (e.g., molecular volume, surface area) descriptors for a series of related molecules.

Correlation Analysis: Correlating these descriptors with a known reactivity parameter (e.g., reaction rate constant, pKa).

Model Building: Developing a mathematical model that can predict the reactivity of new derivatives based on their calculated descriptors.

Hypothetical Data Table for a QSAR Study on Substituted Dicyclohexylglycolic Acids

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Derivative (Substituent)HOMO Energy (eV)Calculated pKa
Unsubstituted -YpKa_0
4-Methyl -Y + δ₁pKa_1
4-Nitro -Y - δ₂pKa_2
4-Methoxy -Y + δ₃pKa_3

Role As a Synthetic Intermediate in Organic Synthesis

Precursor to Complex Organic Molecules

The dicyclohexylglycolate structure is a key component in the synthesis of various complex organic molecules, particularly those with applications in medicinal chemistry. Its derivatives have been explored for their pharmacological activity. google.comgoogle.com

A notable application of dicyclohexylglycolic acid is in the preparation of piperidine-containing esters. These compounds are synthesized for their potential pharmacological properties, including effects on the central nervous system. google.com One synthetic route involves the reaction of an N-lower alkyl-3-halopiperidine with dicyclohexylglycolic acid in a suitable solvent like isopropanol. google.com

Another strategy involves a transesterification reaction. Lower alkyl esters of dicyclohexylglycolic acid, such as the methyl or ethyl esters, are reacted with N-substituted-2-pyrrolidylmethylcarbinols. google.com Interestingly, the resulting pyrrolidine-based esters can undergo thermal rearrangement to yield the corresponding ring-expanded N-lower alkyl-3-piperidyl dicyclohexylglycolate. google.com This transformation provides a pathway to 3-substituted piperidine (B6355638) derivatives, which are a common structural motif in pharmaceuticals. snnu.edu.cnnih.gov

Table 1: Synthesis of Piperidine-Derived Esters from Dicyclohexylglycolic Acid Derivatives
Reactant 1Reactant 2Catalyst/ConditionsProduct TypeReference
Dicyclohexylglycolic acidN-lower alkyl-3-halopiperidineReflux in isopropanolN-lower alkyl-3-piperidyl dicyclohexylglycolate google.com
Dicyclohexylglycolic acid alkyl esterN-lower alkyl-2-pyrrolidylmethylcarbinolSodium methoxide (B1231860), n-heptane, refluxN-lower alkyl-3-piperidyl dicyclohexylglycolate (via rearrangement) google.com

The incorporation of the bulky and lipophilic dicyclohexylglycolate group into target molecules is achieved through several standard organic reactions.

Transesterification : This is a common and effective method where a lower alkyl ester of dicyclohexylglycolic acid is reacted with a desired alcohol, often one with a higher boiling point. google.comresearchgate.net The reaction is typically promoted by a basic catalyst, such as sodium methoxide or sodium ethoxide. google.comneptjournal.com To drive the reaction to completion, the lower-boiling alcohol formed as a byproduct is often removed from the reaction mixture by distillation. google.commdpi.com This strategy is particularly useful for synthesizing esters from complex and sensitive alcohols.

Direct Esterification : This involves the direct reaction of dicyclohexylglycolic acid with an alcohol. organic-chemistry.org While not explicitly detailed for dicyclohexylglycolic acid in the reviewed literature, this fundamental reaction in organic chemistry is a plausible method for creating its esters. Such reactions are typically catalyzed by an acid and often require the removal of water to shift the equilibrium towards the product.

Exploration in Catalyst or Ligand Development

The use of dicyclohexylglycolic acid or its corresponding dicyclohexylglycolate anion as a primary component in catalyst or ligand development is not extensively documented in the scientific literature. While transition metal catalysis is a vast field employing a wide array of ligands, including those based on carboxylic acids, specific research focusing on dicyclohexylglycolate as a ligand to control catalytic activity or selectivity appears limited. nih.govrsc.orgrsc.orgwikipedia.org The development of catalysts often focuses on ligands that can electronically and sterically tune a metal's reactivity in a predictable manner, and while the dicyclohexylglycolate moiety offers significant steric bulk, its application as a controlling ligand in catalysis is not a prominent area of current research. rsc.orgnih.gov

Methodology Development in Organic Chemistry

The utility of dicyclohexylglycolic acid contributes to the broader field of methodology development in organic chemistry by serving as a specialized building block. Its role in the synthesis of complex, sterically hindered esters and amides provides chemists with a tool to introduce the unique dicyclohexyl(hydroxy)acetyl substructure into larger molecules. google.com

The development of specific procedures, such as the catalyzed transesterification reactions to produce pharmacologically relevant compounds, represents a methodological advancement. google.com These methods address the challenge of forming ester linkages with complex alcohols that might be sensitive to harsher reaction conditions. By providing a reliable route to a specific class of chemical entities, the use of dicyclohexylglycolic acid expands the toolbox available to synthetic chemists, particularly those in the field of medicinal chemistry, for creating novel molecular architectures.

Emerging Research Directions and Future Perspectives

Development of Novel and Green Synthetic Routes

The traditional synthesis of esters often relies on classical methods like Fischer esterification, which can be energy-intensive and generate significant waste. The future of synthesizing dicyclohexyl glycolate (B3277807) hinges on the development of more efficient and environmentally benign methodologies.

Biocatalysis: One of the most promising green approaches is the use of enzymes. Lipases, for instance, are well-known for their ability to catalyze esterification reactions under mild conditions with high selectivity. epa.gov The enzymatic synthesis of glycolate esters of fatty alcohols has already been demonstrated, suggesting that a similar approach could be developed for dicyclohexyl glycolate. epa.gov This would involve the direct enzymatic esterification of glycolic acid with cyclohexanol (B46403) or the transesterification from a simpler glycolate ester.

Catalyst TypePotential AdvantagesKey Research Challenges
LipasesMild reaction conditions, high selectivity, reduced byproducts, biodegradability of the catalyst.Enzyme stability in the presence of cyclohexanol, optimization of reaction media, cost and reusability of the enzyme.
Solid Acid CatalystsEase of separation, reusability, potential for continuous processes. ucj.org.uaresearchgate.netCatalyst deactivation, lower reaction rates compared to homogeneous catalysts, water management.
Dicyclohexylcarbodiimide (DCC)Mild reaction conditions, high yields. tandfonline.comresearchgate.netrsc.orgorgsyn.orgslideshare.netchemicalbook.comenamine.netGeneration of dicyclohexylurea byproduct, potential for allergic reactions, cost. orgsyn.orgslideshare.net

Heterogeneous Catalysis: The use of solid acid catalysts, such as ion-exchange resins or sulfated zirconia, offers a pathway to cleaner production processes. researchgate.net These catalysts can be easily separated from the reaction mixture and potentially reused, minimizing waste. ucj.org.uaresearchgate.net Research in this area would focus on developing highly active and stable catalysts for the direct esterification of glycolic acid with cyclohexene (B86901), a process that has been successfully applied for the synthesis of other cyclohexyl esters with 100% atom economy. researchgate.net

Exploration of Undiscovered Chemical Transformations

The dicyclohexyl glycolate molecule possesses several reactive sites that could be exploited for novel chemical transformations. The alpha-hydroxy group, the ester linkages, and the alpha-hydrogens are all potential handles for further functionalization.

Oxidation and Rearrangement: The alpha-hydroxy ester moiety is susceptible to oxidation. researchgate.net Selective oxidation of the secondary alcohol to a ketone would yield dicyclohexyl oxoethanoate, a potentially valuable building block. Furthermore, alpha-ketol rearrangements, which are typically induced by acid or base, could lead to isomeric products with different connectivity and stereochemistry. wikipedia.org

Alpha-Carbon Functionalization: The hydrogens on the carbon alpha to the ester group are acidic and can be removed to form an enolate. libretexts.org This enolate can then react with various electrophiles, allowing for the introduction of new functional groups at this position. This opens up possibilities for synthesizing a range of derivatives with tailored properties. libretexts.org

Decarbonylative and Deoxygenative Coupling: Recent advances in transition-metal catalysis have enabled novel transformations of esters that go beyond simple hydrolysis or transesterification. nih.gov Investigating the potential for decarbonylative coupling reactions, where the carbonyl group is effectively removed, or deoxygenative transformations could lead to the synthesis of entirely new molecular scaffolds from dicyclohexyl glycolate. nih.gov

Reaction TypePotential ProductsPotential Applications
Selective OxidationDicyclohexyl oxoethanoatePharmaceutical intermediates, fine chemicals
Alpha-Ketol RearrangementIsomeric hydroxy ketonesStereoselective synthesis, complex molecule construction
Alpha-Alkylation/AcylationFunctionalized dicyclohexyl glycolate derivativesModified polymers, specialty chemicals
Direct Transformation to FluorophoresHeterocyclic dyesPhotoredox catalysis, fluorescence imaging

Application of Advanced Characterization Techniques

A thorough understanding of the structure, purity, and properties of dicyclohexyl glycolate is crucial for its development and application. Advanced analytical techniques will play a pivotal role in this characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable tools for confirming the molecular structure of dicyclohexyl glycolate. nih.gov Detailed analysis of the NMR spectra can provide information about the conformation of the molecule in solution and the purity of the sample. chemicalbook.comhmdb.ca For example, the chemical shifts and coupling constants of the protons on the cyclohexyl rings and the glycolic acid backbone can reveal their spatial arrangement.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for determining the molecular weight of dicyclohexyl glycolate and for identifying any impurities or byproducts from its synthesis. mdpi.com High-resolution mass spectrometry can provide the exact molecular formula, further confirming the identity of the compound.

X-ray Crystallography: If a crystalline form of dicyclohexyl glycolate can be obtained, single-crystal X-ray diffraction would provide an unambiguous determination of its three-dimensional structure in the solid state. This would offer valuable insights into bond lengths, bond angles, and intermolecular interactions.

Predictive Modeling and Rational Design through Computational Chemistry

Computational chemistry offers a powerful toolkit for accelerating the research and development of new molecules and materials, and dicyclohexyl glycolate is no exception.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the mechanisms of the synthetic reactions used to produce dicyclohexyl glycolate. rsc.orgresearchgate.netrsc.orgnih.govnih.gov By modeling the transition states and intermediates of the esterification reaction, for instance, researchers can gain a deeper understanding of the reaction pathway and identify factors that could be modified to improve yield and selectivity. researchgate.netrsc.orgnih.gov DFT can also be used to predict the spectroscopic properties of the molecule, such as its NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental data. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of dicyclohexyl glycolate and its interactions with other molecules. This could be particularly useful for predicting its properties as a solvent or a plasticizer. For example, MD simulations could be used to model the interaction of dicyclohexyl glycolate with polymer chains to understand how it affects the glass transition temperature and mechanical properties of the polymer.

Computational MethodApplication to Dicyclohexyl GlycolatePotential Outcomes
Density Functional Theory (DFT)Modeling of synthetic reaction mechanisms, prediction of spectroscopic properties. rsc.orgresearchgate.netrsc.orgnih.govnih.govOptimization of synthetic routes, validation of experimental data.
Molecular Dynamics (MD)Simulation of conformational behavior, prediction of interactions with polymers.Rational design of specialized polymers and materials.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling of enzymatic catalysis.Design of more efficient biocatalytic synthesis routes.

Potential for New Industrial Applications (e.g., specialized polymers, niche materials)

The unique combination of a flexible glycolic acid core and rigid cyclohexyl groups suggests that dicyclohexyl glycolate could find applications in several areas of material science.

Specialized Polymers: Glycolic acid is the monomer for polyglycolic acid (PGA), a biodegradable and biocompatible polymer with applications in the medical field. ucj.org.ua The incorporation of dicyclohexyl glycolate as a comonomer in PGA or other polyesters could be a strategy to modify their properties. The bulky cyclohexyl groups could increase the glass transition temperature, improve thermal stability, and alter the degradation rate of the resulting copolymers.

Niche Materials: Cyclohexyl esters are known to be used as plasticizers and in the formulation of perfumes. researchgate.netresearchgate.net Dicyclohexyl glycolate could potentially serve as a high-performance, non-phthalate plasticizer for polymers like PVC, offering improved flexibility and durability. nih.gov Its high molecular weight and low volatility would be advantageous in applications where plasticizer migration is a concern. Furthermore, its unique structure could be explored for applications as a specialty solvent, a component in lubricant formulations, or as a building block for other functional materials.

Integration with Flow Chemistry and Automated Synthesis

Modern chemical synthesis is increasingly moving towards continuous manufacturing and high-throughput methodologies to improve efficiency, safety, and scalability.

Flow Chemistry: The synthesis of esters, including cyclohexyl esters, has been successfully demonstrated using flow chemistry and reactive distillation. nih.govnih.govresearchgate.netnih.gov A continuous flow process for the production of dicyclohexyl glycolate could offer several advantages over traditional batch synthesis, including improved heat and mass transfer, better control over reaction parameters, and enhanced safety, particularly for exothermic reactions. nih.gov

Automated Synthesis: The development of automated synthesis platforms would enable the rapid preparation and screening of a library of dicyclohexyl glycolate derivatives with different functional groups. nih.gov This high-throughput approach would accelerate the discovery of new molecules with optimized properties for specific applications, such as novel plasticizers or monomers for specialty polymers.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of dicyclohexyl glycolic acid in laboratory settings?

  • Methodology : Use a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^{13}C NMR spectra to confirm the presence of cyclohexyl groups and the hydroxyacetic acid backbone.
  • Mass Spectrometry (MS) : Compare the observed exact mass (240.173 g/mol) with theoretical values to verify molecular integrity .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column with UV detection at 210–220 nm, calibrated against a certified reference standard.
    • Reference Data : Canonical SMILES (C1CCC(CC1)C(C2CCCCC2)(C(=O)O)O) and InChI Key (LZEAYFSRBRGLSF-UHFFFAOYSA-N) aid in spectral interpretation .

Q. What are the critical physicochemical parameters for handling dicyclohexyl glycolic acid in experimental setups?

  • Key Parameters :

  • Density : 1.139 g/cm³ (affects solvent compatibility and volumetric measurements).
  • Boiling Point : 405.8°C at 760 mmHg (dictates distillation or high-temperature reaction feasibility).
  • Flash Point : 213.4°C (critical for safety protocols in thermal studies) .
    • Handling Recommendations : Store in airtight containers at room temperature, avoiding prolonged exposure to moisture due to hygroscopic tendencies.

Advanced Research Questions

Q. What strategies optimize the synthesis yield of dicyclohexyl glycolic acid under varying catalytic conditions?

  • Experimental Design :

  • Catalyst Screening : Test acid catalysts (e.g., sulfuric acid) versus base catalysts (e.g., NaOH) for cyclohexanol condensation with glycolic acid.
  • Reaction Monitoring : Use in-situ FTIR to track esterification progress by observing carbonyl peak shifts.
  • Yield Maximization : Apply Design of Experiments (DoE) to optimize temperature (80–120°C), stoichiometry (1:2 molar ratio of glycolic acid to cyclohexanol), and reaction time (6–24 hrs) .
    • Data Analysis : Compare yields via gravimetric analysis and ANOVA to identify statistically significant variables.

Q. How can researchers resolve discrepancies in spectroscopic data interpretation for dicyclohexyl glycolic acid derivatives?

  • Approach :

  • Multi-Technique Validation : Cross-validate NMR findings with X-ray crystallography (if crystalline) or IR spectroscopy (hydroxyl stretch at ~3200–3400 cm⁻¹) .
  • Computational Modeling : Simulate expected spectra using DFT calculations (e.g., Gaussian software) and compare with empirical data .
    • Case Study : Address conflicting 1^1H NMR integration ratios by investigating potential diastereomer formation or solvent-induced shifts.

Q. What computational approaches predict the stability and reactivity of dicyclohexyl glycolic acid in different solvent systems?

  • Methods :

  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar (water) vs. non-polar (toluene) solvents using software like GROMACS.
  • Quantum Mechanical Calculations : Calculate bond dissociation energies (BDEs) for the hydroxy group to assess oxidative stability .
    • Outcome : Predict degradation pathways (e.g., ester hydrolysis under acidic conditions) to guide storage and reaction planning.

Q. How to design stability studies for dicyclohexyl glycolic acid under varying pH and temperature conditions?

  • Protocol :

  • Accelerated Stability Testing : Incubate samples at 40°C, 60°C, and 80°C across pH 3–9 buffers.
  • Analytical Endpoints : Monitor degradation via HPLC peak area reduction and LC-MS for byproduct identification.
    • Statistical Analysis : Use Arrhenius plots to extrapolate shelf-life at standard storage conditions (25°C) .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting solubility data reported for dicyclohexyl glycolic acid?

  • Resolution Steps :

  • Replicate Experiments : Measure solubility in triplicate using the shake-flask method (UV-Vis quantification at 260 nm).
  • Environmental Controls : Standardize temperature (±0.1°C) and solvent purity (HPLC-grade) to minimize variability .
    • Documentation : Report detailed solvent sourcing, equilibration time, and agitation methods to enhance reproducibility.

Q. What mechanistic insights guide the functionalization of dicyclohexyl glycolic acid for novel polymer development?

  • Reaction Pathways :

  • Esterification : React with diols (e.g., ethylene glycol) using DCC/DMAP catalysis to form cross-linkable monomers.
  • Co-Polymerization : Explore ring-opening polymerization with lactides to create biodegradable polyesters, analogous to PLGA synthesis .
    • Characterization : Use GPC for molecular weight distribution and DSC for thermal stability profiling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.